molecular formula C17H26N2O4 B5365318 methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-3-ene-1-carboxylate

methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-3-ene-1-carboxylate

Cat. No.: B5365318
M. Wt: 322.4 g/mol
InChI Key: HGFFATBWODNCBG-XDHOZWIPSA-N
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Description

Methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-3-ene-1-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a cyclohexene ring with multiple functional groups, making it a versatile molecule for chemical reactions and modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-3-ene-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the amino group: This step involves the nitration of the cyclohexene ring followed by reduction to introduce the amino group.

    Formation of the ester group: Esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

    Introduction of the propylcarbonimidoyl group: This step involves the reaction of the amino group with propyl isocyanate under controlled conditions.

    Formation of the prop-2-enoxy group: This can be achieved through the reaction of the hydroxyl group with prop-2-enyl bromide in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-3-ene-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution to form different esters or amides.

    Addition: The double bond in the cyclohexene ring can undergo addition reactions with halogens or hydrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

    Addition: Halogens like bromine or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various esters or amides.

    Addition: Formation of halogenated or hydrogenated cyclohexene derivatives.

Scientific Research Applications

Methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-3-ene-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Its multiple functional groups make it a versatile intermediate for the synthesis of complex organic molecules.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-3-ene-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-ethoxy-C-propylcarbonimidoyl]cyclohex-3-ene-1-carboxylate
  • Methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-prop-2-enoxy-C-butylcarbonimidoyl]cyclohex-3-ene-1-carboxylate
  • Methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-3-ene-1-carboxamide

Uniqueness

Methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-3-ene-1-carboxylate is unique due to its specific combination of functional groups and the spatial arrangement of these groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 4-amino-6,6-dimethyl-2-oxo-3-[(E)-N-prop-2-enoxy-C-propylcarbonimidoyl]cyclohex-3-ene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O4/c1-6-8-12(19-23-9-7-2)13-11(18)10-17(3,4)14(15(13)20)16(21)22-5/h7,14H,2,6,8-10,18H2,1,3-5H3/b19-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFFATBWODNCBG-XDHOZWIPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=NOCC=C)C1=C(CC(C(C1=O)C(=O)OC)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC/C(=N\OCC=C)/C1=C(CC(C(C1=O)C(=O)OC)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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